molecular formula C14H10N4O4S2 B2813174 N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide CAS No. 886913-06-0

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide

Cat. No.: B2813174
CAS No.: 886913-06-0
M. Wt: 362.38
InChI Key: XKUXHGCASYHBSR-UHFFFAOYSA-N
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Description

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a nitro group, a thiophene ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Nitro Group: Nitration of the thiophene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the oxadiazole derivative with the nitrated thiophene carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Halogens (e.g., bromine, chlorine), alkyl halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The oxadiazole ring may interact with enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine

Uniqueness

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide is unique due to the presence of both an oxadiazole ring and a nitrothiophene moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4S2/c1-23-9-4-2-3-8(7-9)13-16-17-14(22-13)15-12(19)10-5-6-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUXHGCASYHBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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